molecular formula C18H22N2O4S2 B306383 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B306383
M. Wt: 394.5 g/mol
InChI Key: MMQCEJOKYFKMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is a chemical compound that is widely used in scientific research. It is also known as N-(4-(4-methylpiperidin-1-ylsulfonyl)phenyl)benzenesulfonamide or MPSPB. This compound is a sulfonamide derivative that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. Inhibition of CA IX by N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide leads to the accumulation of carbon dioxide and protons inside the cancer cells, which disrupts their pH regulation and ultimately leads to their death.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce the invasiveness and metastasis of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in lab experiments is its potency and selectivity. This compound is a highly potent inhibitor of carbonic anhydrase IX and has been shown to have minimal off-target effects. Another advantage is its stability and solubility, which makes it easy to handle and use in experiments.
One of the limitations of using N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in lab experiments is its cost. This compound is relatively expensive compared to other inhibitors of carbonic anhydrase IX. Another limitation is its specificity, as it only targets carbonic anhydrase IX and may not be effective against other targets.

Future Directions

There are several future directions for the use of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another direction is the use of this compound in combination with other drugs to enhance its efficacy. Furthermore, the use of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of inflammatory diseases and other conditions is an area of active research. Finally, the development of new synthetic methods for the production of this compound may lead to cost reductions and wider availability for research purposes.
Conclusion:
In conclusion, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is a potent inhibitor of carbonic anhydrase IX that has several applications in scientific research. Its unique properties make it a valuable tool for the study of cancer biology, inflammation, and other conditions. While there are some limitations to its use, the future directions for research and development of this compound are promising.

Synthesis Methods

The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis method was first reported in 2005 by a group of researchers from the University of Illinois at Urbana-Champaign. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of a catalyst. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX is involved in the regulation of pH levels in cancer cells, which is essential for their survival. Inhibition of CA IX by N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been shown to reduce the growth and proliferation of cancer cells.

properties

Product Name

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide

InChI

InChI=1S/C18H22N2O4S2/c1-15-11-13-20(14-12-15)26(23,24)18-9-7-16(8-10-18)19-25(21,22)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3

InChI Key

MMQCEJOKYFKMST-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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